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These application notes provide a comprehensive overview of the intravenous administration of
the fixed-dose combination of nivolumab and relatlimab (Opdualag™), a dual checkpoint
inhibitor therapy targeting PD-1 and LAG-3. The provided protocols are based on publicly
available data from preclinical studies and the pivotal RELATIVITY-047 clinical trial.

Introduction

Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that blocks the
programmed death-1 (PD-1) receptor, while relatlimab is a human IgG4 monoclonal antibody
that targets the Lymphocyte-Activation Gene-3 (LAG-3) receptor.[1] Co-expression of PD-1 and
LAG-3 on tumor-infiltrating lymphocytes contributes to T-cell exhaustion and tumor-mediated
immune suppression.[2] The combination of nivolumab and relatlimab synergistically enhances
T-cell-mediated anti-tumor responses.[3] This fixed-dose combination is approved for the
treatment of adult and pediatric patients (12 years of age or older) with unresectable or
metastatic melanoma.[4][5]
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Parameter

Recommendation

Citation

Drug Product

Opdualag™ (nivolumab and

relatlimab-rmbw)

[4]

Dosage Form

Injection: 240 mg nivolumab
and 80 mg relatlimab per 20
mL (12 mg/mL and 4 mg/mL)

in a single-dose vial

[4]115]

Recommended Dose (Adults

and Pediatrics 212 years, 240
kg)

480 mg nivolumab and 160 mg
relatlimab

[4]16]

Administration Frequency

Intravenously every 4 weeks

[4][6]

Infusion Time

30 minutes

[7](8]

Duration of Therapy

Until disease progression or

unacceptable toxicity

[4][6]

Table 2: Infusion Solution Preparation and

Concentration
. Nivolumab Relatlimab
Maximum . .
. . Final Final o
Patient Group Infusion . . Citation
Concentration Concentration
Volume
Range Range
Adults and
o 160 mL 3-12 mg/mL 1-4 mg/mL [6]19]
Pediatrics 240 kg
Adults <40 kg 4 mL/kg 3-12 mg/mL 1-4 mg/mL [9]

Note: The upper concentration limit represents administration without dilution.[5]

Table 3: Key Pharmacokinetic Parameters
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Parameter Nivolumab Relatlimab Citation

Volume of Distribution

6.6 L 6.6 L [10]
(steady state)
Half-life 26 days 27 days [10]
Clearance (steady

7.6 mL/h 5.5 mL/h [10]

state)

Signaling Pathway

The combination of nivolumab and relatlimab targets two distinct inhibitory pathways that
suppress T-cell activity. Nivolumab blocks the interaction between the PD-1 receptor on T-cells
and its ligands (PD-L1 and PD-L2) on tumor cells and other cells in the tumor
microenvironment.[11] This blockade prevents the downregulation of T-cell effector functions.
Relatlimab binds to the LAG-3 receptor on T-cells, preventing its interaction with ligands such
as MHC class Il molecules on antigen-presenting cells and tumor cells.[1] The dual blockade of
PD-1 and LAG-3 results in a more robust reactivation of exhausted T-cells and enhanced anti-
tumor immunity.[3][12]
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Fig. 1: Nivolumab and Relatlimab Signaling Pathway.

Experimental Protocols
Preclinical In Vitro T-Cell Activation Assay (Adapted

from Thudium et al.)

This protocol describes a general method to assess the in vitro activity of relatlimab, alone or in
combination with nivolumab, on T-cell activation.

Objective: To measure the enhancement of T-cell activation by blocking the LAG-3 and PD-1

pathways.
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Materials:

e Human Peripheral Blood Mononuclear Cells (PBMCs)
e Superantigen (e.g., Staphylococcal enterotoxin B)

e Relatlimab

e Nivolumab

« |sotype control antibodies

e Cell culture medium and supplements

o ELISA kit for IFN-y or other relevant cytokines

o 96-well cell culture plates

Methodology:

 |solate PBMCs from healthy donor blood using density gradient centrifugation.
o Plate PBMCs in 96-well plates at a suitable density.

e Add relatlimab, nivolumab, the combination, or an isotype control antibody to the respective
wells at various concentrations.

» Stimulate the T-cells with a suboptimal concentration of a superantigen.
¢ Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
o Collect the cell culture supernatants.

o Measure the concentration of IFN-y or other cytokines in the supernatants using an ELISA kit
according to the manufacturer's instructions.

o Analyze the data to determine the dose-dependent effect of the antibodies on cytokine
production as a measure of T-cell activation.
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Clinical Protocol for Intravenous Administration (Based
on RELATIVITY-047 Trial and Prescribing Information)

This protocol outlines the clinical procedure for the intravenous administration of the nivolumab
and relatlimab fixed-dose combination.

Objective: To safely administer the therapeutic dose of nivolumab and relatlimab to eligible
patients.

Patient Eligibility:
o Diagnosis of unresectable or metastatic melanoma.[4]
e Age = 12 years and weight > 40 kg.[4]

» Adequate organ function as determined by baseline laboratory tests (e.g., hematology,
chemistry).[7]

Materials:

Opdualag™ (nivolumab and relatlimab-rmbw) single-dose vials (240 mg nivolumab/80 mg
relatlimab per 20 mL).[4]

0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP for dilution (if required).
[7]

Sterile, non-pyrogenic, low protein binding in-line filter (0.2 to 1.2 micrometer pore size).[6][7]

Intravenous infusion set and pump.

Procedure:

o Dosage Calculation: For patients weighing > 40 kg, the standard dose is 480 mg of
nivolumab and 160 mg of relatlimab, which requires two 20 mL vials.[13]

e Preparation of Infusion Solution:
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o Visually inspect the vials for particulate matter and discoloration. The solution should be
clear to opalescent, and colorless to slightly yellow.[4][5]

o Withdraw the required volume from the vials.

o The drug can be administered undiluted or diluted with 0.9% Sodium Chloride or 5%
Dextrose to a total volume not exceeding 160 mL.[7][14] The final concentration of
nivolumab should be between 3-12 mg/mL and relatlimab between 1-4 mg/mL.[6]

o Gently invert the infusion bag to mix the solution. Do not shake.[14]

e Administration:

[e]

Administer the infusion solution intravenously over 30 minutes.[5][7]

o

Use an infusion set with a sterile, non-pyrogenic, low protein binding in-line filter (0.2 to 1.2
Hm).[6][7]

o

Do not co-administer other drugs through the same intravenous line.[6]

[¢]

Flush the intravenous line at the end of the infusion.[6]
» Patient Monitoring:

o Monitor vital signs (blood pressure, pulse, temperature) during the infusion for any signs of
infusion-related reactions.[7]

o Monitor for immune-mediated adverse reactions throughout treatment and for up to 5
months after the last dose.[7]

o Perform regular laboratory monitoring, including liver enzymes, creatinine, and thyroid
function, at baseline and periodically during treatment.[5]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical trial involving the administration
of nivolumab and relatlimab.
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Fig. 2: Generalized Clinical Trial Workflow.

Disclaimer: These protocols are for informational purposes for research and drug development
professionals and are based on publicly available information. For clinical use, always refer to
the latest approved prescribing information from the manufacturer and relevant regulatory
agencies. For detailed experimental methodologies, consultation of the original research

publications is recommended.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1668191?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1668191#protocol-for-intravenous-administration-of-
nivolumab-and-relatlimab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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